molecular formula C11H17N3O2S B2914532 N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide CAS No. 1797893-17-4

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

货号 B2914532
CAS 编号: 1797893-17-4
分子量: 255.34
InChI 键: SBUSZMHMWPUVCL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that is used in the treatment of non-small cell lung cancer (NSCLC). It is a promising drug that has shown great potential in treating patients with EGFR-mutant NSCLC.

作用机制

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide works by irreversibly binding to the mutated EGFR protein, preventing the activation of downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cancer cell growth and ultimately cell death.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a high degree of potency and selectivity in inhibiting the growth of NSCLC cells with EGFR mutations. It has also been shown to have a low toxicity profile, with minimal side effects compared to other EGFR TKIs. N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been shown to have a longer half-life than other EGFR TKIs, which allows for less frequent dosing and improved patient compliance.

实验室实验的优点和局限性

One of the main advantages of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in lab experiments is its high degree of selectivity for the mutant EGFR protein. This allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells. However, one of the limitations of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is its irreversibility, which can lead to the development of resistance over time.

未来方向

There are several future directions for the development of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide. One area of focus is the development of combination therapies that can enhance the efficacy of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide in treating NSCLC. Another area of focus is the development of biomarkers that can predict patient response to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide, allowing for more personalized treatment approaches. Finally, there is a need for the development of second-generation EGFR TKIs that can overcome resistance to N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide and other first-generation EGFR TKIs.
Conclusion:
N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide is a promising drug that has shown great potential in treating NSCLC patients with EGFR mutations. Its high degree of potency and selectivity make it an effective treatment option with minimal side effects. However, there is still much work to be done in the development of combination therapies, biomarkers, and second-generation EGFR TKIs to improve patient outcomes.

合成方法

The synthesis of N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide involves a multistep process that includes the condensation of tert-butyl 4-(2-chloroacetyl)phenylcarbamate with thiazole-2-carboxylic acid, followed by an intramolecular cyclization reaction to form the azetidine ring. The final step involves the hydrolysis of the tert-butyl ester to form the carboxylic acid.

科学研究应用

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC patients with EGFR mutations. It has been shown to be highly selective for the mutant EGFR protein and has a lower affinity for the wild-type EGFR protein. This selectivity allows for the effective targeting of cancer cells while minimizing toxicity to healthy cells.

属性

IUPAC Name

N-tert-butyl-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-11(2,3)13-9(15)14-6-8(7-14)16-10-12-4-5-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUSZMHMWPUVCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CC(C1)OC2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-butyl)-3-(thiazol-2-yloxy)azetidine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。